An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate
An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate
This guide provides a comprehensive technical overview of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its chemical properties, synthesis, purification, and applications, with a focus on the rationale behind its use and detailed experimental protocols.
Introduction: The Strategic Advantage of N-Methylated Amino Acids
In the realm of peptide-based therapeutics, overcoming challenges such as poor metabolic stability and low cell permeability is paramount. N-methylation of the peptide backbone is a proven strategy to address these limitations.[1][2][3] The introduction of a methyl group on the amide nitrogen enhances resistance to enzymatic degradation by proteases and can improve membrane permeability by reducing the hydrogen bonding capacity of the amide bond.[1][2][4]
N-Methyl-L-leucine, with its hydrophobic side chain, is a particularly valuable N-methylated amino acid. Its incorporation into peptide sequences can significantly enhance their pharmacokinetic properties.[1][4] N-Me-Leu-OBzl p-Tosylate serves as a readily available, stable, and convenient derivative for introducing N-Methyl-L-leucine into a growing peptide chain during synthesis.[5][6] This guide will explore the multifaceted nature of this compound and its strategic application in modern peptide chemistry.
Chemical and Physical Properties
N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate is a salt composed of the benzyl ester of N-methyl-L-leucine and p-toluenesulfonic acid.[7] The tosylate salt form enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base.[8][9]
| Property | Value | Source |
| IUPAC Name | benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid | [7] |
| CAS Number | 42807-66-9 | [5][7] |
| Molecular Formula | C21H29NO5S | [7] |
| Molecular Weight | 407.52 g/mol | [5][6] |
| Appearance | White powder | [5][6] |
| Melting Point | 111 - 134 °C | [5][6] |
| Optical Rotation | [a]D20 = 3 ± 2 º (C=2 in DMF) | [5][6] |
| Storage | 0 - 8 °C | [5][6] |
Synthesis and Purification
The synthesis of N-Me-Leu-OBzl p-Tosylate is typically achieved through a Fischer-Speier esterification reaction. This method involves the direct esterification of N-Methyl-L-leucine with benzyl alcohol in the presence of a strong acid catalyst, p-toluenesulfonic acid, which also forms the final salt.[8][9][10] The reaction is driven to completion by the azeotropic removal of water.[8][9] More recently, microwave-assisted methods have been developed to accelerate this process.[10]
Experimental Protocol: Synthesis of N-Me-Leu-OBzl p-Tosylate
Materials:
-
N-Methyl-L-leucine
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-Methyl-L-leucine (1 equivalent), benzyl alcohol (3-5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents).
-
Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove unreacted starting material.
-
Extraction and Drying: Separate the organic phase and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Crystallization and Purification: The resulting crude product can be purified by crystallization. Dissolve the crude oil or solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to promote crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Purification and Characterization
The purity of the synthesized N-Me-Leu-OBzl p-Tosylate should be assessed using High-Performance Liquid Chromatography (HPLC).[5] The identity and structural integrity of the compound are confirmed through various spectroscopic techniques.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the leucine side chain, the N-methyl group, the benzyl group, and the tosyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons of the benzyl and tosyl groups, and the aliphatic carbons of the leucine moiety.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the ester carbonyl (C=O) stretch, N-H bending, and the sulfonate group (S=O) of the tosylate.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the protonated N-Methyl-L-leucine benzyl ester cation.
Application in Peptide Synthesis
N-Me-Leu-OBzl p-Tosylate is a key intermediate in the synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][6] It serves as a protected form of N-Methyl-L-leucine, with the carboxylic acid group protected as a benzyl ester and the amino group protonated as a tosylate salt.
Role in Solid-Phase Peptide Synthesis (SPPS)
In the context of SPPS, particularly using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, N-Me-Leu-OBzl p-Tosylate can be utilized as the C-terminal amino acid.[11][12] The benzyl ester provides a stable protection for the C-terminus throughout the synthesis and can be cleaved under strong acidic conditions, such as with hydrofluoric acid (HF), often concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.[11][13]
The incorporation of N-methylated amino acids like N-Methyl-L-leucine can be challenging due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction.[14][15] Therefore, more potent coupling reagents such as HATU or HCTU are often employed to ensure efficient peptide bond formation.[14][16]
Deprotection Strategies
The removal of the protecting groups from a peptide synthesized using N-Me-Leu-OBzl p-Tosylate requires specific conditions.
-
Benzyl Ester (OBzl) Deprotection: The benzyl ester is typically cleaved by catalytic hydrogenolysis (H₂/Pd-C) or by treatment with strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[11][13][17][18] The choice of method depends on the overall protection strategy of the peptide.
-
Tosylate Salt: It is important to note that in N-Me-Leu-OBzl p-Tosylate, the tosylate is not a protecting group on the amine in the traditional sense (like a tosylamide). Instead, it forms a salt with the secondary amine. During the coupling step in peptide synthesis, a base (like diisopropylethylamine, DIEA) is added to neutralize the tosylate salt, liberating the free amine for reaction with the activated carboxyl group of the incoming amino acid.
Experimental Workflow in SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.
Safety and Handling
N-Me-Leu-OBzl p-Tosylate should be handled with appropriate safety precautions in a laboratory setting.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Inhalation: Avoid breathing dust. If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]
Conclusion
N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate is a strategically important and versatile building block in modern peptide chemistry. Its use facilitates the incorporation of N-methylated leucine into peptide sequences, thereby enhancing their therapeutic potential by improving metabolic stability and cellular permeability. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering researchers and drug development professionals the necessary technical knowledge to effectively utilize this compound in their work.
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General method to prepare amino acids benzyl esters and to isolate them.... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
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